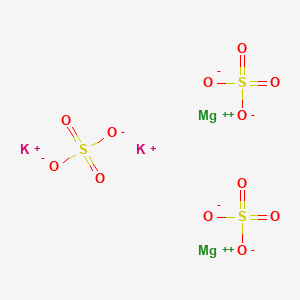
Potassium magnesium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium magnesium sulfate, also known as this compound, is a useful research compound. Its molecular formula is K2Mg2O12S3 and its molecular weight is 415 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Potassium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Fertilizer Component
Potassium magnesium sulfate is primarily used as a fertilizer due to its rich nutrient content. It provides essential elements such as potassium, magnesium, and sulfur, which are vital for plant growth.
- Nutrient Composition :
- Potassium : 21%
- Magnesium : 11%
- Sulfur : 22%
This balanced nutrient profile promotes robust plant health and enhances crop yields. Its water-soluble nature allows for immediate uptake by plants, making it suitable for various application methods including fertigation, foliar feeding, and soil incorporation .
Benefits in Crop Production :
- Enhanced nutrient absorption.
- Suitable for sensitive crops due to low chloride content.
- Certified for organic farming practices.
- Ideal for soils deficient in magnesium .
Medical Applications
Electrolyte Supplementation
This compound is utilized in medical settings primarily for electrolyte replenishment. It is particularly beneficial in treating patients with hypokalemia (low potassium levels) and hypomagnesemia (low magnesium levels).
- Case Study : A patient with chronic hypokalemic metabolic alkalosis was treated with intravenous potassium and magnesium supplementation after chemotherapy. This approach successfully stabilized the patient's electrolyte levels over a prolonged period .
Intravenous Infusions :
- Administered during acute care settings to manage electrolyte imbalances.
- Helps mitigate complications associated with low serum potassium and magnesium levels .
Industrial Applications
Chemical Production
This compound serves as a precursor in the production of various chemicals. Its unique properties make it a valuable component in the synthesis of fertilizers and other chemical compounds.
- Use in Fertilizer Manufacturing : It is often combined with other nutrients to create specialized fertilizers tailored for specific crops or soil conditions.
Data Table: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Agriculture | Fertilizer component | Enhances growth, improves nutrient uptake |
| Medical | Electrolyte supplementation | Treats hypokalemia and hypomagnesemia |
| Industrial | Chemical precursor | Used in fertilizer production |
Analyse Des Réactions Chimiques
Decomposition and Thermal Behavior
a. Thermal Stability
Magnesium sulfate decomposes at 1124°C:
MgSO4→MgO+SO3
For potassium magnesium sulfate, analogous decomposition likely occurs at high temperatures, though specific data require further study .
b. Hydrate Transitions
this compound forms multiple hydrates (e.g., hexahydrate, heptahydrate). Heating drives dehydration, with the anhydrous form stable above 320°C .
Reaction Kinetics and Thermodynamics
a. Kinetics of Sulfate Formation
The reaction between Mg(OH)2 and H2SO4 to form MgSO4 follows pseudo-first-order kinetics with:
b. Solubility Dynamics
| Compound | Solubility in Water (g/100 mL) | Notes |
|---|---|---|
| K2Mg(SO4)2 | 12.5 (20°C) | Sparingly soluble; precipitates in methanol |
| MgSO4·7H2O | 71 (20°C) | Highly soluble; forms double salts |
Solubility and Precipitation
a. Solvent Effects
Methanol reduces K2SO4 solubility, enabling >99% yield. Ethanol or acetone further purifies K2Mg(SO4)2 by removing MgCl2 .
b. Non-Reactive Systems
Mixing Mg(NO3)2 with K2SO4 yields no precipitate due to high solubility of all ions :
Mg NO3 2+K2SO4→No reaction aq ions
Byproduct Utilization and Recycling
a. HCl Production
Treating MgCl2·6H2O with H2SO4 at 110–120°C recovers MgSO4·7H2O and generates HCl gas, which is condensed into 32% HCl solution .
b. Closed-Loop Efficiency
Up to 95% of MgSO4 is recycled, minimizing raw material consumption. Residual mother liquors from crystallization are reused .
Propriétés
Numéro CAS |
13826-56-7 |
|---|---|
Formule moléculaire |
K2Mg2O12S3 |
Poids moléculaire |
415 g/mol |
Nom IUPAC |
dimagnesium;dipotassium;trisulfate |
InChI |
InChI=1S/2K.2Mg.3H2O4S/c;;;;3*1-5(2,3)4/h;;;;3*(H2,1,2,3,4)/q2*+1;2*+2;;;/p-6 |
Clé InChI |
WZISDKTXHMETKG-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
SMILES canonique |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Mg+2].[K+].[K+] |
Key on ui other cas no. |
17855-14-0 13826-56-7 |
Synonymes |
magnesium potassium sulfate MgK2(SO4)2 potassium magnesium sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















